

Spectroscopic Profile of 3-Methylcyclopent-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylcyclopent-2-en-1-ol

Cat. No.: B13894865

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-methylcyclopent-2-en-1-ol** (CAS No: 3718-59-0). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic features based on the analysis of its chemical structure and established principles of NMR, IR, and Mass Spectrometry for similar cyclic alcohols.

Chemical Structure and Properties

- IUPAC Name: **3-methylcyclopent-2-en-1-ol**[\[1\]](#)
- Molecular Formula: C₆H₁₀O[\[1\]](#)
- Molecular Weight: 98.14 g/mol [\[1\]](#)
- CAS Number: 3718-59-0[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-methylcyclopent-2-en-1-ol**. These predictions are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5 - 5.8	Broad Singlet	1H	=C-H
~4.5 - 4.8	Multiplet	1H	H-C-OH
~2.0 - 2.5	Multiplet	2H	-CH ₂ -
~1.8 - 2.2	Multiplet	2H	=C-CH ₂ -
~1.7	Singlet	3H	-CH ₃
Variable (Broad)	Singlet	1H	-OH

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~135 - 145	Quaternary	C=C-CH ₃
~125 - 135	Tertiary	C=C-H
~70 - 80	Tertiary	C-OH
~30 - 40	Secondary	-CH ₂ -
~25 - 35	Secondary	=C-CH ₂ -
~20 - 25	Primary	-CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Strong, Broad	O-H Stretch (Alcohol)
~3030	Medium	=C-H Stretch (Vinylic)
~2850 - 2960	Medium to Strong	C-H Stretch (Aliphatic)
~1650	Weak to Medium	C=C Stretch (Alkene)
~1050 - 1150	Strong	C-O Stretch (Secondary Alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Ratio	Possible Fragment	Notes
98	[M] ⁺	Molecular ion peak, may be weak.
83	[M-CH ₃] ⁺	Loss of a methyl group.
80	[M-H ₂ O] ⁺	Dehydration, a common fragmentation for alcohols.
70	[M-C ₂ H ₄] ⁺	Retro-Diels-Alder fragmentation.
55	[C ₄ H ₇] ⁺	Further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an alcohol like **3-methylcyclopent-2-en-1-ol**.

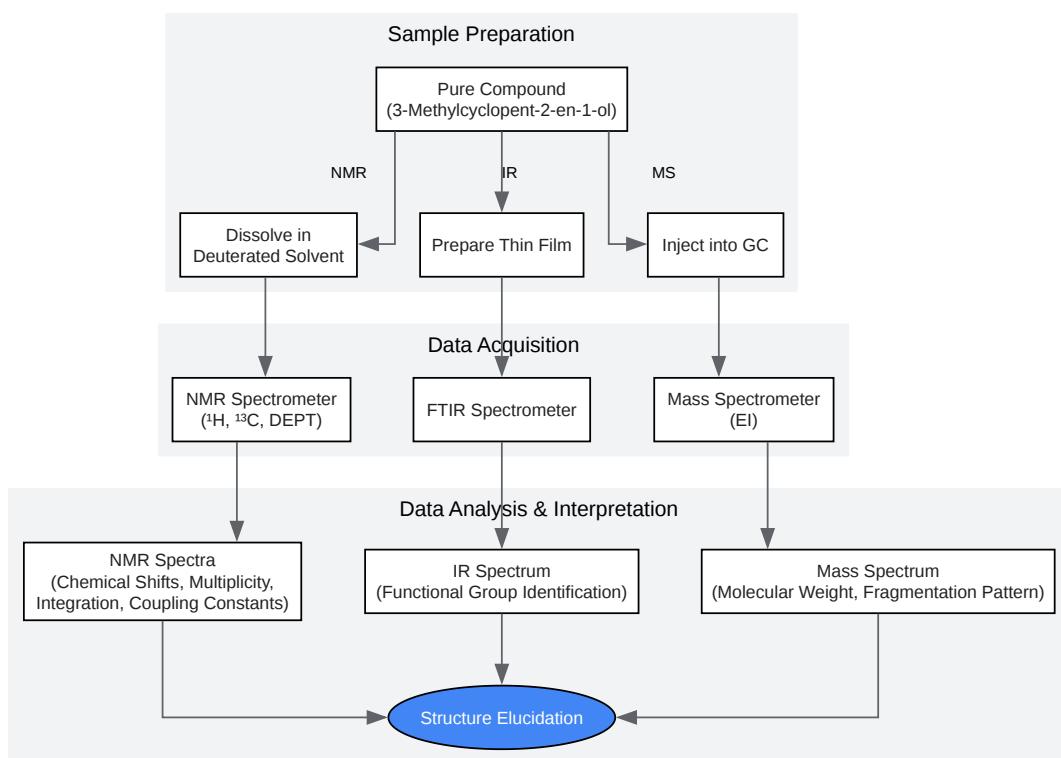
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of the purified alcohol is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer. For ^{13}C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to aid in the assignment of carbon signals based on the number of attached protons.
- Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm^{-1} . A background spectrum is recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO_2 and water vapor.


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds, which separates the sample from any impurities.
- Ionization: Electron Ionization (EI) is a common method for generating ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methylcyclopent-2-en-1-ol | C₆H₁₀O | CID 12442470 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylcyclopent-2-en-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13894865#3-methylcyclopent-2-en-1-ol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com